

# Technical Guide: 1-(3-Bromophenyl)-1H-pyrazole (CAS No. 294877-33-1)

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)-1H-pyrazole

Cat. No.: B1277688

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information for **1-(3-Bromophenyl)-1H-pyrazole**. It is intended for research and development purposes only. All safety precautions should be strictly followed. Information on biological activities is largely based on related pyrazole compounds and should be considered hypothetical until confirmed by specific experimental data for this compound.

## Executive Summary

**1-(3-Bromophenyl)-1H-pyrazole** is a brominated aromatic heterocyclic compound belonging to the pyrazole class. While specific research on this particular isomer is limited in publicly available literature, the pyrazole scaffold is of significant interest in medicinal chemistry due to its wide range of demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an overview of the known properties and safety information for CAS number 294877-33-1 and explores potential synthetic routes and biological activities based on analogous compounds.

## Chemical and Physical Properties

Quantitative data for **1-(3-Bromophenyl)-1H-pyrazole** is sparse. The following tables summarize the available information from chemical suppliers and databases.

Table 2.1: Compound Identification

Identifier	Value
CAS Number	294877-33-1
Chemical Name	1-(3-Bromophenyl)-1H-pyrazole
Synonyms	3-(1H-Pyrazol-1-yl)bromobenzene
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>
Molecular Weight	223.07 g/mol <a href="#">[1]</a>
InChI Key	KUWAI0ZTKMAIPI-UHFFFAOYSA-N <a href="#">[1]</a>

Table 2.2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	<a href="#">[1]</a>
Appearance	Brown	<a href="#">[2]</a>
Purity	97-98%	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	297.7 ± 23.0 °C at 760 mmHg	<a href="#">[4]</a>
Melting Point	No data available	
Solubility	No data available	
Storage	Sealed in a dry place at room temperature	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Bromophenyl)-1H-pyrazole** is not readily available in published literature, a common and effective method for the synthesis of N-aryl pyrazoles is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

## Proposed Synthetic Protocol: Paal-Knorr Reaction

A plausible synthetic route for **1-(3-Bromophenyl)-1H-pyrazole** involves the reaction of 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent) with 3-bromophenylhydrazine.

Materials:

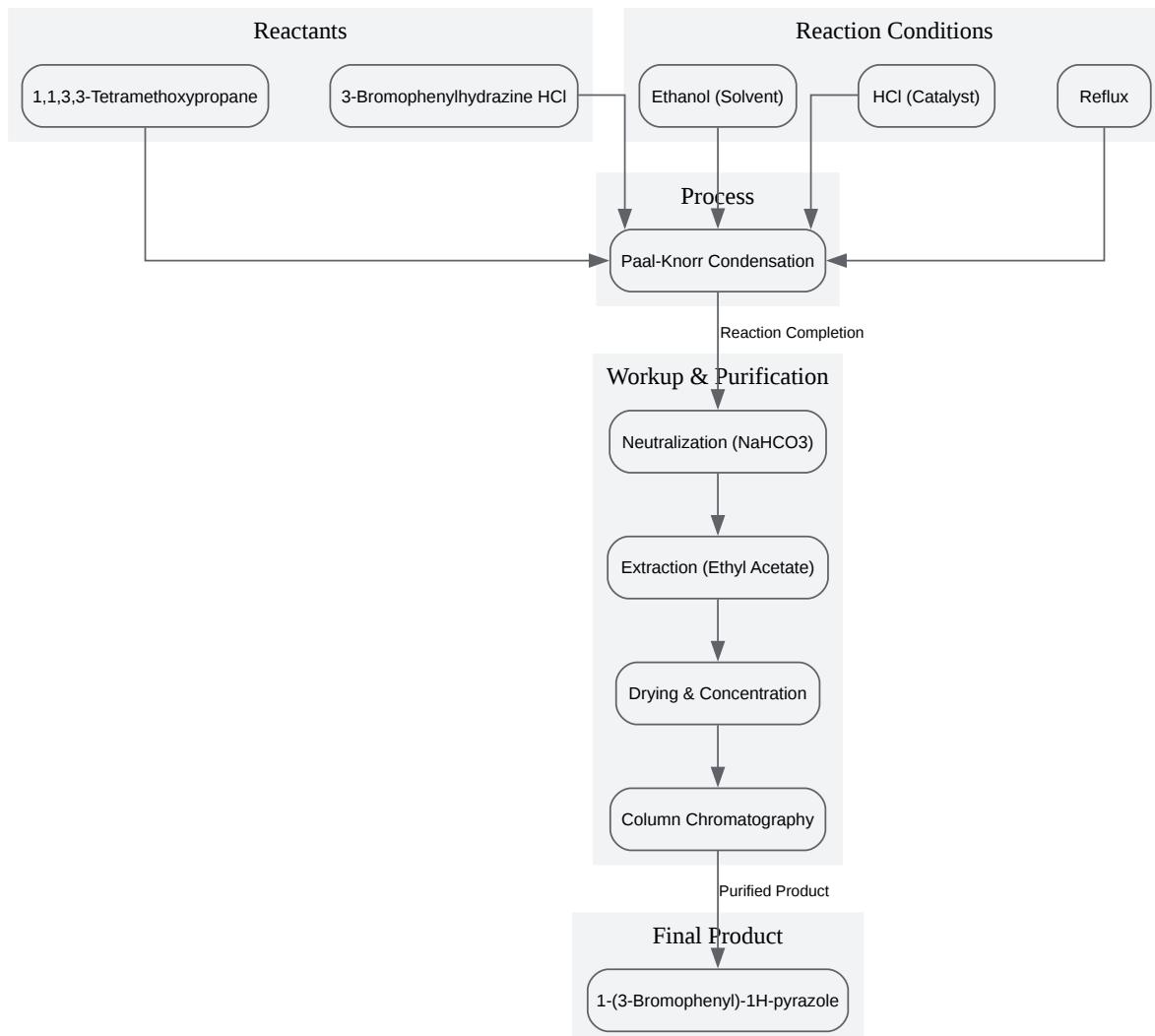
- 1,1,3,3-Tetramethoxypropane
- 3-Bromophenylhydrazine hydrochloride
- Hydrochloric acid (catalyst)
- Ethanol (solvent)
- Sodium bicarbonate
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-bromophenylhydrazine hydrochloride in ethanol in a round-bottom flask.
- Add a catalytic amount of hydrochloric acid to the solution.
- Add 1,1,3,3-tetramethoxypropane to the reaction mixture.
- Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

## Synthetic Workflow Diagram

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Caption: Proposed workflow for the synthesis of **1-(3-Bromophenyl)-1H-pyrazole**.

# Safety and Handling

Table 4.1: GHS Hazard Information

Category	Information
Signal Word	Warning <a href="#">[1]</a>
Pictograms	GHS07 (Exclamation Mark) <a href="#">[1]</a>
Hazard Statements	H302: Harmful if swallowed. <a href="#">[1]</a> H315: Causes skin irritation. <a href="#">[1]</a> H319: Causes serious eye irritation. <a href="#">[1]</a> H335: May cause respiratory irritation. <a href="#">[1]</a>
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. <a href="#">[1]</a> P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. <a href="#">[1]</a>

## Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a dry, cool place.

## Incompatibilities:

- Strong oxidizing agents[\[5\]](#)
- Reducing agents[\[5\]](#)

Hazardous Decomposition Products:

- Carbon monoxide, carbon dioxide
- Nitrogen oxides
- Hydrogen bromide, bromine<sup>[5]</sup>

## Biological Activity and Potential Signaling Pathways (Hypothetical)

There is no specific biological data available for **1-(3-Bromophenyl)-1H-pyrazole**. However, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.<sup>[6]</sup> Bromophenyl-substituted pyrazoles, in particular, have been investigated for their anti-inflammatory and anticancer properties.

### Potential Anti-Inflammatory Activity

Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A well-known example is the COX-2 inhibitor Celecoxib. It is plausible that **1-(3-Bromophenyl)-1H-pyrazole** could be investigated for similar activity.

Experimental Protocol for COX Inhibition Assay (General):

- Prepare various concentrations of the test compound (**1-(3-Bromophenyl)-1H-pyrazole**).
- Use a commercial COX (COX-1 or COX-2) inhibitor screening assay kit.
- Incubate the respective COX enzyme with the test compound or a reference inhibitor (e.g., Celecoxib).
- Initiate the enzymatic reaction by adding arachidonic acid.
- Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as ELISA.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## Potential Anticancer Activity

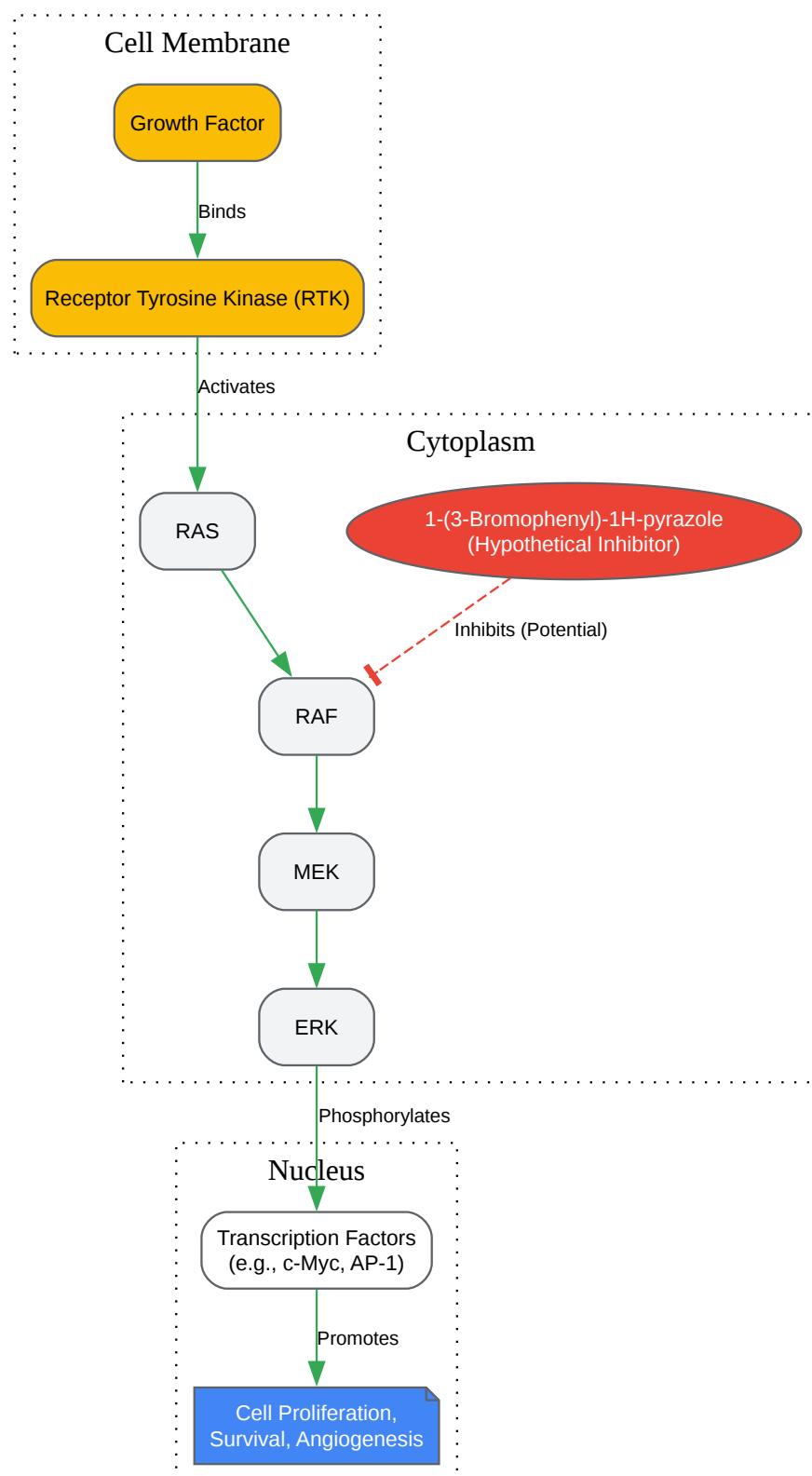
Pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and survival.

Experimental Protocol for Antiproliferative Assay (MTT Assay - General):

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for 48-72 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC<sub>50</sub> value.

## Hypothetical Signaling Pathway: MAPK/ERK Pathway Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors often target kinases within this pathway. A bromophenyl pyrazole derivative could potentially act as a kinase inhibitor.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

## Conclusion

**1-(3-Bromophenyl)-1H-pyrazole** (CAS No. 294877-33-1) is a chemical intermediate with limited publicly available data regarding its specific physicochemical properties and biological activities. Based on the extensive research into the pyrazole scaffold, it represents a compound of interest for further investigation, particularly in the areas of anti-inflammatory and anticancer drug discovery. The protocols and pathways outlined in this guide are intended to provide a foundational framework for such research. All work with this compound should be conducted with appropriate safety measures in a controlled laboratory setting.

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